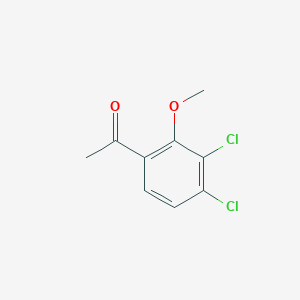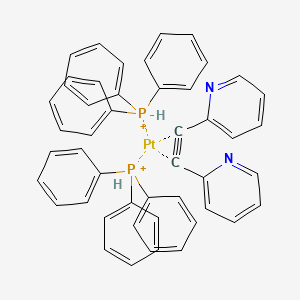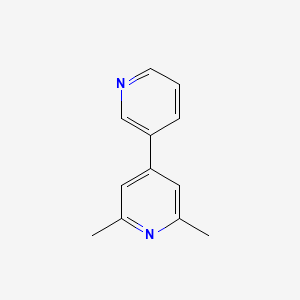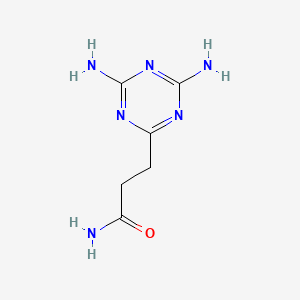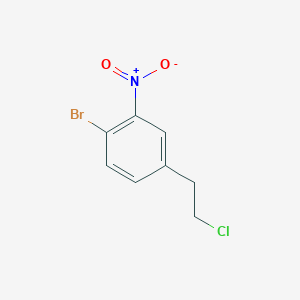
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloroethyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the following key reactions:
Nitration: The nitration of 1-bromo-4-(2-chloroethyl)benzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-4-(2-chloroethyl)-2-aminobenzene.
Oxidation: 1-Bromo-4-(2-chloroacetyl)-2-nitrobenzene or 1-Bromo-4-(2-chloroacetic acid)-2-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(2-chloroethyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(2-chloroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-(2-nitroethyl)benzene: Contains a nitro group on the ethyl chain, leading to different reactivity and applications.
1-Chloro-4-(2-chloroethyl)-2-nitrobenzene: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Uniqueness
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is unique due to the combination of the bromine, chloroethyl, and nitro groups on the benzene ring
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
1-bromo-4-(2-chloroethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
MCPNPAPDSXYQAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


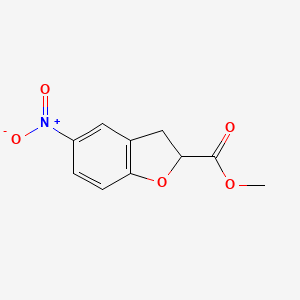
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
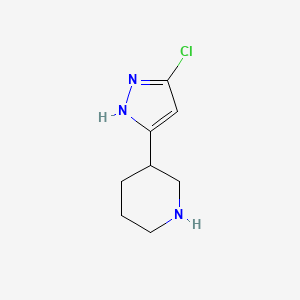

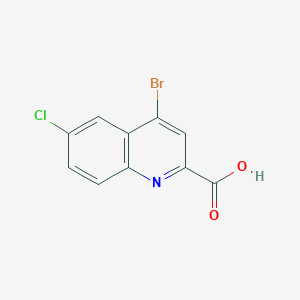
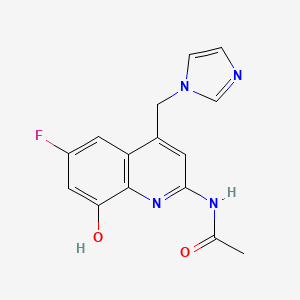
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
